N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide
Description
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a trifluoromethyl group attached to a benzamide moiety
Properties
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-14(28)26-9-11-27(12-10-26)18-16(3-2-8-24-18)13-25-19(29)15-4-6-17(7-5-15)20(21,22)23/h2-8H,9-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSSOSYJDWBMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the acetylation of piperazine to form 4-acetylpiperazine.
Pyridine Derivative Preparation: The next step involves the preparation of a pyridine derivative, which is then reacted with the piperazine intermediate to form 2-(4-acetylpiperazin-1-yl)pyridine.
Benzamide Formation: The final step involves the reaction of the pyridine derivative with 4-(trifluoromethyl)benzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide
- N-[[2-(4-pyridin-3-yl)pyrimidin-2-yl]methyl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
